molecular formula C6H3BrClN3 B3008435 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine CAS No. 1314893-92-9

3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine

Cat. No. B3008435
M. Wt: 232.47
InChI Key: FYWMEWXIWGOWCJ-UHFFFAOYSA-N
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Patent
US08946237B2

Procedure details

A 5 L 4-neck round bottom flask equipped with mechanical stirrer, thermocouple, condenser and N2 bubbler was charged with 3-amino-4-bromopyrazole (40.0 g, 240 mmol), 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (77.0 g, 252 mmol) in acetic acid (390 ml)/ethanol (580 ml). The reaction mixture was heated to 70° C. for 8 hrs. Cool to 0° C. Filter off solids. Wash solids with 500 ml water then 500 ml MeOH and dried under high vac to afford the title compound (45.1 g, 194 mmol). LRMS (APCI) calc'd for (C6H3BrClN3) [M+H]+, 231.9; found 231.9. 1H NMR (CDCl3, 500 MHz) δ 8.74 (s, 1H), 8.52 (s, 1H), 8.14 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
580 mL
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N#N.[NH2:3][C:4]1[C:8]([Br:9])=[CH:7][NH:6][N:5]=1.CN(/[CH:13]=[C:14](\[Cl:19])/[CH:15]=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(O)C>C(O)(=O)C>[Br:9][C:8]1[CH:7]=[N:6][N:5]2[CH:15]=[C:14]([Cl:19])[CH:13]=[N:3][C:4]=12 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
40 g
Type
reactant
Smiles
NC1=NNC=C1Br
Name
Quantity
77 g
Type
reactant
Smiles
CN(C)/C=C(/C=[N+](C)C)\Cl.F[P-](F)(F)(F)(F)F
Name
Quantity
580 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
390 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L 4-neck round bottom flask equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 0° C
FILTRATION
Type
FILTRATION
Details
Filter off solids
WASH
Type
WASH
Details
Wash solids with 500 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
500 ml MeOH and dried under high vac

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN2C1N=CC(=C2)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 194 mmol
AMOUNT: MASS 45.1 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.